cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Description
cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a brominated organic compound with a cyclohexane core functionalized by a carboxylic acid group at position 1 and a 2-(2-bromophenyl)-2-oxoethyl substituent at position 4 in the cis configuration. Its molecular formula is C₁₅H₁₇BrO₃, and molecular weight is approximately 325.20 g/mol . This compound is of interest in pharmaceutical and materials science research due to its structural complexity and substituent versatility .
Properties
IUPAC Name |
4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNIXWJGPRLYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179142 | |
| Record name | cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735275-62-4 | |
| Record name | cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Synthetic Steps
The preparation can be broken down into the following stages:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of cyclohexane-1-carboxylic acid derivative with appropriate substitution | Starting from cyclohexanone or cyclohexanecarboxylic acid derivatives | Stereoselective control to obtain cis isomer |
| 2 | Introduction of 2-(2-bromophenyl)-2-oxoethyl group | Via alkylation or acylation using 2-bromophenyl-containing reagents (e.g., 2-bromobenzoyl chloride or 2-bromophenylacetyl bromide) | Use of base such as potassium tert-butoxide in aprotic solvents (e.g., THF) under inert atmosphere |
| 3 | Purification and isolation | Recrystallization from solvents like MTBE and cyclohexane | Ensures high purity and stereochemical integrity |
Example Synthetic Route from Patent Literature
A closely related synthetic approach, adapted from a patent describing similar keto acid derivatives, involves:
- Step 1: Reaction of a cyclohexanecarboxylic acid derivative with tert-butyl bromoacetate in the presence of potassium tert-butoxide in tetrahydrofuran (THF) at low temperature (0 °C) under nitrogen atmosphere. This forms an intermediate ester with the ketoethyl side chain protected as a tert-butyl ester.
- Step 2: Subsequent reaction with n-propionaldehyde and potassium tert-butoxide at sub-zero temperatures (-10 to -5 °C) to introduce the aldehyde functionality, followed by workup involving citric acid and ethyl acetate extraction.
- Step 3: Asymmetric catalytic hydrogenation using a ruthenium-based chiral catalyst in methanol under hydrogen pressure (60 psi) at 60 °C for 42 hours to reduce the keto group and set stereochemistry.
- Step 4: Post-reaction treatment with sodium hydroxide and acidification to isolate the free acid form, followed by extraction and drying to yield the target cis-4-[2-(2-bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid with high enantiomeric excess (EE > 99%) and purity.
Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | THF, methanol, MTBE, cyclohexane | Aprotic solvents preferred for alkylation; methanol for hydrogenation |
| Temperature | 0 °C to 60 °C | Low temperatures for alkylation and aldehyde addition; elevated for hydrogenation |
| Atmosphere | Nitrogen or inert gas | To prevent oxidation and moisture interference |
| Catalyst | Chiral ruthenium phosphine complex | For asymmetric hydrogenation |
| Reaction Time | 2 hours (alkylation), 30 min (aldehyde addition), 42 hours (hydrogenation) | Ensures complete conversion and stereoselectivity |
| Purification | Recrystallization from MTBE/cyclohexane | Removes impurities and isolates pure cis isomer |
Summary Table of Preparation Method
Chemical Reactions Analysis
Esterification and Functional Group Transformations
The carboxylic acid group in the compound undergoes classic acid-catalyzed esterification. Reactions with alcohols (e.g., methanol, ethanol) in the presence of sulfuric acid or thionyl chloride yield corresponding esters .
Electrophilic Aromatic Substitution (EAS)
The 2-bromophenyl group participates in EAS reactions. Bromine acts as a meta-directing group, enabling nitration and sulfonation under controlled conditions .
Oxidation and Reduction
The ketone moiety (2-oxoethyl group) is redox-active. Sodium borohydride reduces the ketone to a secondary alcohol, while Jones oxidation further oxidizes it to a diketone .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, enabling structural diversification .
Cycloaddition and Ring-Opening
The cyclohexane ring and conjugated keto group participate in Diels-Alder reactions. For example, cycloaddition with maleic anhydride forms bicyclic adducts .
| Reaction | Dienophile | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | 110°C, toluene | cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride |
Nucleophilic Substitution
The bromine atom undergoes nucleophilic substitution with amines or thiols under basic conditions .
| Reaction | Nucleophile | Conditions | Product |
|---|---|---|---|
| Amination | Piperidine, K<sub>2</sub>CO<sub>3</sub> | DMF, 80°C | cis-4-[2-(2-Piperidinophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition between the keto group and alkenes, forming cyclobutane derivatives .
| Reaction | Conditions | Product |
|---|---|---|
| [2+2] Cycloaddition | UV light (300 nm), hexane | cis-4-[2-(2-Bromophenyl)-3-oxatricyclo[4.2.0.0<sup>2,5</sup>]octan-7-yl]cyclohexane-1-carboxylic acid |
Mechanistic Insights
- Friedel-Crafts Acylation : The electron-withdrawing bromine deactivates the phenyl ring, requiring AlCl<sub>3</sub> as a catalyst for acylation .
- Acid-Base Behavior : The carboxylic acid (pKa ≈ 5.03 ) forms salts with bases like NaOH, enhancing solubility in aqueous systems .
Comparative Reactivity
The 2-bromo substitution on the phenyl ring confers distinct reactivity compared to other isomers:
| Positional Isomer | Reactivity in EAS | Coupling Efficiency |
|---|---|---|
| 2-Bromo | Moderate activation | 78% (Suzuki) |
| 3-Bromo | Lower electrophilicity | 65% |
| 4-Bromo | Enhanced para-directing | 82% |
Stability and Byproduct Formation
Scientific Research Applications
cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
The compound is compared below with structural analogs, focusing on substituent variations, stereochemistry, and physicochemical properties.
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Data
Physicochemical and Functional Differences
Substituent Effects: Bromine vs. Chlorine/Methoxy: Bromine’s larger atomic radius and higher electronegativity enhance hydrophobic interactions and electron-withdrawing effects compared to chlorine or methoxy groups. This may improve binding to aromatic receptors but reduce solubility .
In contrast, trans isomers (e.g., CAS 735275-84-0) may adopt a staggered conformation, altering binding kinetics .
Methoxy-substituted compounds (e.g., CAS 736136-34-8) further improve solubility due to the polar OMe group .
Biological Activity
Cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CBCA) is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.
Structure and Composition
CBCA has the following chemical structure:
- IUPAC Name : 4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Molecular Formula : C15H17BrO3
- CAS Number : [Not specified]
- InChI Key : ALNIXWJGPRLYLB-PHIMTYICSA-N
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.2 g/mol |
| Purity | 95% |
| Appearance | Solid |
Research indicates that CBCA exhibits various biological activities, particularly in anti-inflammatory and anticancer pathways. The compound appears to modulate key signaling pathways involved in cell proliferation and apoptosis.
-
Anti-inflammatory Effects :
- CBCA has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
- A study demonstrated that CBCA reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process.
-
Anticancer Activity :
- In cell line studies, CBCA exhibited cytotoxic effects against several cancer cell types, including breast and colon cancer cells.
- The compound induced apoptosis via the intrinsic pathway, characterized by increased mitochondrial membrane permeability and activation of caspases.
Study 1: Anti-inflammatory Activity
A study conducted on human fibroblast cells treated with CBCA showed a significant reduction in interleukin-6 (IL-6) levels compared to controls. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of IL-6 production.
Study 2: Anticancer Efficacy
In a comparative study assessing various compounds for their anticancer properties, CBCA was found to have an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This was notably lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Q & A
Basic: What are the recommended synthetic routes for cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Friedel-Crafts acylation to introduce the 2-bromophenyl-2-oxoethyl group onto the cyclohexane ring.
- Stereoselective cyclization to achieve the cis configuration, often using Lewis acids (e.g., BF₃·Et₂O) to control stereochemistry .
- Carboxylic acid functionalization via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .
Key challenges include minimizing trans-isomer formation and ensuring regioselectivity during acylation.
Basic: How can the stereochemical purity of the cis isomer be validated experimentally?
Answer:
- Chiral HPLC or GC-MS with a chiral stationary phase (e.g., cyclodextrin-based columns) can separate cis/trans isomers.
- X-ray crystallography provides definitive proof of stereochemistry, utilizing programs like SHELXL for refinement .
- NMR spectroscopy : Coupling constants (J-values) between protons on the cyclohexane ring (axial vs. equatorial positions) and NOE correlations confirm spatial arrangement .
Advanced: How do conformational constraints in the cyclohexane ring influence the compound’s biological or photophysical properties?
Answer:
- The rigid cis configuration restricts rotation of the 2-bromophenyl-2-oxoethyl group, altering electronic interactions.
- Fluorescence studies on analogous cyclohexane-carboxylic acids reveal that χ₂ rotamer populations (e.g., χ₂ = -100° vs. +80°) affect excited-state proton/electron transfer rates, impacting photostability .
- Molecular dynamics simulations (e.g., using AMBER or GROMACS) can model how conformational rigidity affects binding to biological targets like enzymes or receptors .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?
Answer:
- Meta-analysis of IC₅₀ values across studies, accounting for variables like assay type (e.g., cell-free vs. cell-based) and purity (>95% by HPLC).
- Isomer-specific activity profiling : Separate cis/trans isomers via preparative chromatography and test individually to rule out trans-contamination effects .
- Dose-response curve normalization using internal standards (e.g., staurosporine for kinase inhibition assays) minimizes batch-to-batch variability .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions (e.g., the ketone group) prone to nucleophilic attack.
- Molecular Electrostatic Potential (MEP) maps highlight electrophilic sites, such as the bromine atom, which may participate in SNAr reactions .
- Transition state modeling (e.g., using Gaussian) predicts activation energies for isomerization or degradation pathways .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated byproducts.
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
Advanced: What strategies optimize crystallization for X-ray diffraction studies of this compound?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.
- Seeding : Introduce microcrystals of a related structure to induce nucleation.
- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection. Refinement in SHELXL ensures accurate displacement parameter modeling .
Advanced: How does the bromine substituent influence the compound’s metabolic stability in pharmacokinetic studies?
Answer:
- Cytochrome P450 inhibition assays : Bromine’s electron-withdrawing effect reduces oxidative metabolism, prolonging half-life.
- Mass spectrometry (LC-MS/MS) : Track deuterium-labeled analogs to identify metabolic hotspots (e.g., hydroxylation at the cyclohexane ring) .
- In silico ADMET prediction : Tools like SwissADME model bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
